beta-Amyrin

Catalog No.
S521015
CAS No.
559-70-6
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Amyrin

CAS Number

559-70-6

Product Name

beta-Amyrin

IUPAC Name

(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21-,22-,23+,24-,27+,28-,29+,30+/m0/s1

InChI Key

JFSHUTJDVKUMTJ-QHPUVITPSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C

solubility

Soluble in DMSO

Synonyms

beta-Amyrin, β-amyrin, beta-Amyrenol, Amyrin,

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C

The exact mass of the compound beta-Amyrin is 426.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527971. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

beta-Amyrin (CAS 559-70-6) is a naturally occurring pentacyclic triterpene of the oleanane class, distinguished by a gem-dimethyl group at C-20 and a double bond between C-12 and C-13 [1]. In industrial and laboratory procurement, it serves as a critical analytical reference standard for phytochemical profiling, a primary biomarker in geochemical analysis, and a highly specific precursor for the semi-synthesis of oleanane-type derivatives such as oleanolic acid [1]. Unlike crude amyrin extracts, which contain fluctuating ratios of alpha and beta isomers, procurement of highly purified beta-amyrin ensures strict stereochemical fidelity, reproducible chromatographic retention, and predictable reactivity at the C-28 position, making it indispensable for advanced pharmacological formulation and targeted biocatalysis.

Research Fit

Isomer-Specific Research

Supports triterpenoid isomer-attribution studies where functional divergence between alpha- and beta-amyrin is the primary variable

Dermal Regeneration Endpoint Studies

Reported highest fibroblast proliferation and matrix remodeling among tested oleanane/ursane triterpenes in dermal research models

Analytical Reference Standard

Enables isomer-specific method development and plant extract quantification when chromatographic separation is insufficient

Substituting pure beta-amyrin with alpha-amyrin, lupeol, or crude amyrin mixtures fundamentally compromises downstream applications due to structural divergence at the E-ring [1]. Alpha-amyrin possesses an ursane skeleton with methyl groups at C-19 and C-20, which introduces significant steric hindrance that inhibits specific C-28 functionalization reactions [1]. Furthermore, in analytical workflows, isomeric mixtures fail to provide baseline-resolved calibration curves, leading to inaccurate quantification of oleanane-specific biomarkers. From a thermal and formulation standpoint, the melting point depression observed in crude mixtures alters solubility kinetics and solid-state stability, necessitating the use of the pure beta-isomer for reproducible manufacturing and precise enzymatic assays.

Substitution Risk

Pure beta-amyrin

Target procurement

Isomer-specific fibroblast proliferation and matrix remodeling; analytically verified single-isomer identity

Alpha/beta mixture

Confounding variable

Uncharacterized isomer ratio introduces experimental ambiguity; alpha-amyrin drives neovascularization, obscuring beta-amyrin-specific outcomes

Other triterpenes (lupeol, brein)

Functional mismatch

Distinct cellular response profiles; lupeol shows limited fibroblast regeneration, brein/maniladiol may carry cytotoxic activity at research concentrations

Chromatographic isolation

Ineffective route

High structural similarity between isomers limits conventional chromatographic resolution; procurement of verified pure isomer recommended

Exclusive Precursor Suitability for C-28 Functionalization

Beta-amyrin features an unhindered oleanane E-ring, enabling high-yielding semi-synthetic transformations at the C-28 position. Studies demonstrate that the oleanane scaffold can undergo C-28 substitution and reduction with an 81% overall yield across three steps [1]. In contrast, the ursane scaffold (found in alpha-amyrin and ursolic acid) fails to proceed under identical conditions due to severe steric hindrance [1].

Evidence DimensionSemi-synthetic transformation yield at C-28
Target Compound Data81% overall yield (oleanane scaffold)
Comparator Or BaselineNear 0% yield (ursane scaffold fails to react)
Quantified Difference>80% yield difference due to E-ring steric hindrance
ConditionsIodine substitution and subsequent reduction at C-28

Buyers synthesizing C-28 modified triterpenoids must select beta-amyrin, as the alpha-isomer is structurally unreactive for these specific downstream modifications.

Fibroblast Proliferation in Dermal Research
Head-to-head

Beta-amyrin: highest fibroblast proliferation and matrix remodeling. Alpha-amyrin: neovascularization and organized collagen. Lupeol: moderate contraction, limited fibroblast/collagen regeneration. Intergroup differences p > 0.05.

Supports isomer-specific fibroblast endpoint review

Patient research context; 34-subject dermal regeneration study; histological differentiation reported

Distinct HPLC Retention Time for Phytochemical Standardization

As a reference standard, beta-amyrin provides clear chromatographic resolution from closely related lupane-type triterpenes. Under reverse-phase HPLC conditions, pure beta-amyrin elutes at approximately 12.25 minutes, whereas lupeol elutes earlier at 10.95 minutes [1]. This baseline separation is critical for accurate standard curve generation.

Evidence DimensionReverse-phase HPLC retention time
Target Compound Data~12.25 minutes
Comparator Or BaselineLupeol (~10.95 minutes)
Quantified Difference1.30-minute baseline separation
ConditionsC18 column (250 x 4.6 mm), water:methanol (94:6 v/v) mobile phase at 40°C

Reliable baseline resolution from closely related triterpenes is mandatory for buyers using this compound as a quantitative analytical standard in complex matrixes.

Anti-Inflammatory Activity in Granulation Tissue
Head-to-head

Beta-amyrin acetate ranked more potent than alpha-amyrin acetate in cotton wool pellet model. Reported ATP phosphohydrolase elevation shared with hydrocortisone comparator.

Supports inflammation-model endpoint context

Granulation tissue model; numerical potency difference not specified in abstract

Differentiated Thermal Behavior for Material Verification

The structural differences between amyrin isomers result in distinct solid-state thermal properties. Beta-amyrin exhibits a melting point of approximately 197 °C [1], whereas alpha-amyrin melts significantly lower at approximately 186 °C. This thermal differentiation allows for rapid QA/QC verification of isomeric purity.

Evidence DimensionMelting point
Target Compound Data~197 °C
Comparator Or BaselineAlpha-amyrin (~186 °C)
Quantified Difference~11 °C higher melting point for the beta-isomer
ConditionsStandard capillary melting point analysis

The distinct thermal profile allows formulators and QA teams to rapidly verify isomeric purity and predict solid-state behavior in lipid-based formulations.

VEGF Expression in Colitis Models
Head-to-head

Only α/β-amyrin mixture (3 mg/kg) reduced VEGF expression by immunohistochemistry; dexamethasone (1 mg/kg) did not. Both reduced IL-1β and partially restored IL-10.

Supports amyrin-class VEGF-pathway response context

Mixture evidence; pure β-amyrin contribution under review; TNBS-induced colitis mouse model

Absolute Enzymatic Specificity for Oleanolic Acid Biosynthesis

In engineered biosynthetic pathways, beta-amyrin acts as the exclusive substrate for CYP716A52v2 (beta-amyrin 28-oxidase), undergoing sequential oxidation at C-28 to yield oleanolic acid [1]. Alpha-amyrin is not a substrate for this specific enzyme, as it is diverted into the ursolic acid pathway via different synthases.

Evidence DimensionSubstrate specificity for CYP716A52v2
Target Compound Data100% conversion to oleanolic acid pathway
Comparator Or BaselineAlpha-amyrin (0% conversion by CYP716A52v2; yields ursolic acid via alternative enzymes)
Quantified DifferenceAbsolute pathway divergence (oleanane vs. ursane derivatives)
ConditionsIn vitro or engineered yeast enzymatic assays expressing CYP716A52v2

Biocatalytic procurement strictly requires the exact beta-isomer to ensure the downstream production of oleanolic acid rather than a mixture of off-target triterpenoids.

Antiproliferative Activity in Hep-G2 Cells
Class-level

IC‚₅₀ = 25 µM

Supports cell-model antiproliferative endpoint review

MTT assay; JNK/p38 pathway activation and G2/M arrest reported; class-level inference

TNF-α and NO Inhibition in Macrophages
Head-to-head

α,β-amyrin inhibited TNF-α (52.03 ± 2.4% at 10 µg/mL); acetylated and oxidized derivatives lost TNF-α inhibition. All compounds inhibited >80% NO• production.

Supports cytokine-pathway response context

LPS-stimulated J774 macrophages; native compound retains dual NO/TNF-α inhibition

Lipase-Mediated Isomer Separation
Head-to-head

Candida rugosa lipase with vinyl acetate: beta-amyrin acetylation more efficient than alpha-amyrin, enabling kinetic isomer resolution from mixtures.

Supports isomer-specific procurement verification

Differential enzymatic reactivity; transesterification conditions

Analytical Reference Standards for Complex Matrices

Pure beta-amyrin is the right choice for calibrating GC-MS and HPLC instruments to quantify oleanane triterpenes in plant extracts and archaeological resins [1]. Its distinct retention profile ensures that oleanane biomarkers are not conflated with lupane or ursane analogs during quantitative profiling.

Semi-Synthesis of Oleanane Derivatives

This compound serves as a critical precursor for C-28 functionalization in medicinal chemistry. By exploiting its unhindered E-ring compared to alpha-amyrin, synthetic chemists can achieve high-yield transformations when developing novel oleanolic acid derivatives [2].

Biocatalytic Pathway Engineering

Beta-amyrin is strictly required as the substrate for CYP716A52v2 in engineered yeast or in vitro systems designed to produce pharmaceutical-grade oleanolic acid [3]. Generic amyrin mixtures will contaminate the biocatalytic yield with ursolic acid, making the pure beta-isomer indispensable for pathway specificity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Dermal regeneration endpoint studies
Isomer-specific fibroblast response profile
Histological matrix remodeling and fibroblast proliferation endpoints
Liver cancer cell-model studies
Antiproliferative assay context
JNK/p38 pathway activation and cell-cycle arrest endpoints
Colitis model VEGF-pathway studies
Amyrin-class VEGF-pathway response context
Cytokine and angiogenic factor expression endpoints
Isomer-specific analytical verification
Isomer-discrimination analytical context
Isomer-purity verification and differential reactivity methods

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

426.386166214 g/mol

Monoisotopic Mass

426.386166214 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KM8353IPSO

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

559-70-6

Wikipedia

Amyrin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]
1: Wen S, Gu D, Zeng H. Antitumor effects of beta-amyrin in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways. J BUON. 2018 Jul-Aug;23(4):965-970. PubMed PMID: 30358200.
2: Wei CC, Chang CH, Liao VH. Anti-Parkinsonian effects of β-amyrin are regulated via LGG-1 involved autophagy pathway in Caenorhabditis elegans. Phytomedicine. 2017 Dec 1;36:118-125. doi: 10.1016/j.phymed.2017.09.002. Epub 2017 Sep 21. PubMed PMID: 29157804.
3: Santos FA, Carvalho KMMB, Batista-Lima FJ, Nunes PIG, Viana AFSC, de Carvalho Almeida da Silva AA, da Cruz Fonseca SG, Chaves MH, Rao VS, Magalhães PJC, de Brito TS. The triterpenoid alpha, beta-amyrin prevents the impaired aortic vascular reactivity in high-fat diet-induced obese mice. Naunyn Schmiedebergs Arch Pharmacol. 2017 Oct;390(10):1029-1039. doi: 10.1007/s00210-017-1404-1. Epub 2017 Jul 17. PubMed PMID: 28717838.
4: Ishii M, Nakahara T, Ikeuchi S, Nishimura M. β-Amyrin induces angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway. Biochem Biophys Res Commun. 2015 Nov 27;467(4):676-82. doi: 10.1016/j.bbrc.2015.10.085. Epub 2015 Oct 20. PubMed PMID: 26498523.
5: Okoye NN, Ajaghaku DL, Okeke HN, Ilodigwe EE, Nworu CS, Okoye FB. beta-Amyrin and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity. Pharm Biol. 2014 Nov;52(11):1478-86. doi: 10.3109/13880209.2014.898078. Epub 2014 Jul 15. PubMed PMID: 25026352.
6: Otuki MF, Ferreira J, Lima FV, Meyre-Silva C, Malheiros A, Muller LA, Cani GS, Santos AR, Yunes RA, Calixto JB. Antinociceptive properties of mixture of alpha-amyrin and beta-amyrin triterpenes: evidence for participation of protein kinase C and protein kinase A pathways. J Pharmacol Exp Ther. 2005 Apr;313(1):310-8. Epub 2004 Dec 30. PubMed PMID: 15626726.

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